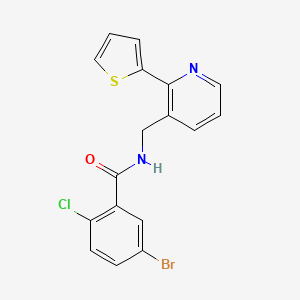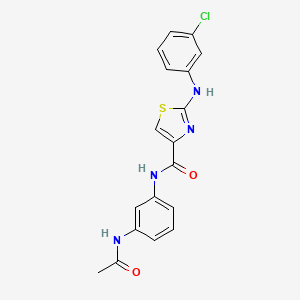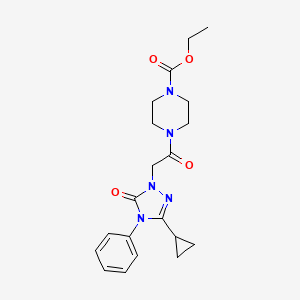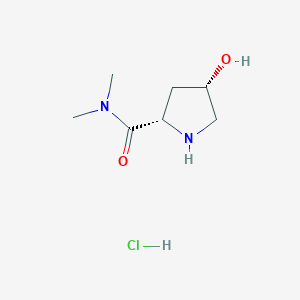
(2S,4S)-4-Hydroxy-N,N-diméthylpyrrolidine-2-carboxamide ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl It is a hydrochloride salt of (2S,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide, which is a derivative of pyrrolidine
Applications De Recherche Scientifique
(2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like 6-oxocamphor hydrolase and penicillin G acylase . These enzymes play crucial roles in various biochemical reactions.
Mode of Action
Based on the targets of similar compounds, it can be inferred that it might interact with its targets by binding to the active sites of the enzymes, thereby altering their activity and influencing the biochemical reactions they catalyze .
Biochemical Pathways
Given the potential targets, it can be speculated that it may influence pathways related to the metabolism of certain compounds, as enzymes like 6-oxocamphor hydrolase and penicillin g acylase are involved in metabolic processes .
Pharmacokinetics
Similar compounds have shown rapid absorption, moderate protein binding, and elimination through both metabolism and renal clearance . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the potential targets, it can be inferred that the compound might alter the activity of certain enzymes, leading to changes in the biochemical reactions they catalyze and potentially influencing cellular processes .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride are largely determined by its structure. The presence of the pyrrolidine ring and hydroxyl group may allow it to participate in a variety of biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Pyrrolidine: The synthesis begins with pyrrolidine, which undergoes N-alkylation to introduce the N,N-dimethyl groups
Starting from Amino Acids: Another approach involves using amino acids as starting materials. The amino acid undergoes a series of reactions, including protection, alkylation, and hydroxylation, to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific reagents is also common to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a different derivative.
Substitution: The amide group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes are the major products.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various amides, amines, and esters can be formed.
Comparaison Avec Des Composés Similaires
(2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Other amides: Similar amides with different substituents may exhibit different biological activities and chemical properties.
Hydroxylated amines: Compounds with hydroxyl groups in different positions or configurations may have distinct effects and applications.
The uniqueness of (2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride lies in its specific stereochemistry and the presence of both hydroxyl and amide groups, which contribute to its unique chemical and biological properties.
Propriétés
IUPAC Name |
(2S,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPLPBTCGIFRP-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H](CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2500901.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)
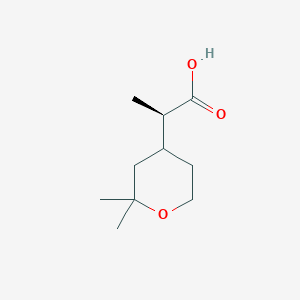
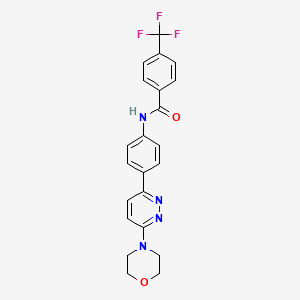
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
